N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide is a chemical compound characterized by its unique structure and potential applications in various scientific fields. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of the oxadiazole ring and the ethoxybenzamide moiety contributes to its reactivity and interaction with biological systems.
The compound can be sourced from various chemical suppliers and research databases, including PubChem and BenchChem, which provide detailed information on its synthesis, properties, and potential applications in research.
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide is classified under organic compounds, specifically within the category of heterocycles due to the presence of the oxadiazole ring. It is also categorized as an amide due to its functional group structure.
The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide typically involves several steps that can include the formation of the oxadiazole ring followed by the introduction of the ethoxybenzamide moiety.
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide can undergo various chemical reactions:
Common reagents for these reactions include:
These reactions can lead to a variety of products depending on the specific conditions employed.
The mechanism of action for N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide involves its interaction with specific biological targets such as enzymes and receptors. The oxadiazole moiety may facilitate binding through hydrogen bonding and π–π interactions with aromatic residues in proteins.
Upon binding to its target:
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide has several scientific uses:
This compound exemplifies how modifications in chemical structure can lead to diverse biological activities and applications in medicinal chemistry and drug discovery.
The 1,2,5-oxadiazole scaffold, historically termed "furazan" in its aromatic form, has evolved from an energetic materials component to a privileged structure in drug design. Early research focused on its high-energy density properties, but the discovery of nitric oxide (NO)-donating capabilities in N-oxide derivatives (furoxans) redirected applications toward biological systems. Seminal studies demonstrated that furoxans undergo thiol-mediated bioactivation to release NO—a key signaling molecule—spurring interest in cardiovascular and neurological therapeutics [8] [9]. By the 2010s, non-furoxan 1,2,5-oxadiazoles gained prominence for their hydrolytic stability and diverse target engagement. For example, derivatives exhibited antiproliferative activity against human tumor lines (HCT-116, HeLa) through topoisomerase I inhibition, establishing the scaffold’s relevance in oncology [1]. Concurrently, benzoxadiazole-based PD-L1 inhibitors like compound L7 (KD = 3.34 nM) highlighted its potential in immunotherapy [2]. This trajectory underscores the scaffold’s adaptability: electronic modulation (e.g., N-oxide vs. non-oxide) tailors reactivity, enabling applications from cytotoxic agents to immune checkpoint modulators.
Table 1: Key Therapeutic Applications of 1,2,5-Oxadiazole Derivatives
Oxadiazole Type | Biological Activity | Molecular Target | Representative Compound |
---|---|---|---|
Furoxan (N-oxide) | Neuroprotection, Vasodilation | sGC/CREB pathway | Peptidomimetic furoxans [8] |
1,2,5-Oxadiazole | Antiproliferative | Topoisomerase I | Library derivatives [1] |
Benzo[c][1,2,5]oxadiazole | Immuno-oncology | PD-L1 | L7 [2] |
3-Carboximidamide | Immunomodulation | IDO1 | Epacadostat analogs [10] |
The 1,2,5-oxadiazole ring confers three strategic advantages in molecular design:
The strategic fusion of 1,2,5-oxadiazole with benzamide and 4-chlorophenyl motifs addresses dual objectives: enhancing target affinity and optimizing pharmacokinetic properties.
Benzamide as a Versatile Pharmacophore: 4-Ethoxybenzamide derivatives exhibit conformational flexibility, allowing adaptive binding across diverse targets. The ethoxy group’s lipophilic character augments membrane permeability, while the amide linker provides hydrogen-bonding capacity. In immunomodulatory contexts, similar benzamide motifs in epacadostat derivatives block heme coordination in IDO1, suppressing kynurenine production [10]. This moiety’s metabolic liability (glucuronidation) is mitigated by steric hindrance from the oxadiazole ring.
4-Chlorophenyl for Target Engagement: The chlorophenyl substituent contributes through:
Table 2: Impact of Substituents on Oxadiazole Bioactivity
Substituent | Role in Target Binding | Biological Outcome |
---|---|---|
4-Ethoxybenzamide | H-bond donation/acceptance; Lipophilicity enhancement | Improved cellular penetration [10] |
4-Chlorophenyl | Hydrophobic pocket filling; Electronic modulation | Enhanced enzyme inhibition (e.g., topoisomerase I) [1] |
Oxadiazole N-oxide | Thiol-mediated NO release | Neuroprotection in OGD models [8] |
Unsubstituted oxadiazole | Conformational rigidity; π-π stacking | PD-L1 blockade (KD < 5 nM) [2] |
Synthetic Convergence: The synthesis of "N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide" leverages established pathways for oxadiazole functionalization. 3,4-Disubstituted oxadiazoles are typically constructed via [2+3] cycloadditions between nitrile oxides and alkenes or nucleophilic displacement on preformed nitrofuroxans [9]. The 4-chlorophenyl group is introduced early via aryl nitrile precursors, while the 4-ethoxybenzamide is appended through amide coupling with 3-amino-4-(4-chlorophenyl)furazan—a route validated in patent literature for analogous antibacterial oxadiazoles [5]. This modular approach enables rapid exploration of structure-activity relationships (SAR), particularly regarding the benzamide’s ethoxy group and chlorophenyl positioning.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1